2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine
CAS No.: 915919-89-0
Cat. No.: VC2116942
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915919-89-0 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
| Standard InChI Key | GZOHYRKSBOVZKN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NOC(=N2)CCN |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NOC(=N2)CCN |
Introduction
Structural Characteristics and Identification
Chemical Structure and Properties
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine features a heterocyclic 1,2,4-oxadiazole core substituted with two key functional groups: a benzyl group at position 3 and an ethylamine chain at position 5. The molecular structure creates a unique chemical entity with distinctive properties and potential biological activities. The compound exists both as a free base and as a hydrochloride salt, with the latter having a molecular formula of C11H14ClN3O and a molecular weight of 239.70 g/mol.
The central 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen atom and two nitrogen atoms, providing electron-rich regions that can participate in hydrogen bonding and other intermolecular interactions. This structural arrangement contributes significantly to the compound's chemical behavior and potential biological activity .
Identification Parameters
Several analytical parameters are used for the identification and characterization of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine, as outlined in Table 1.
Table 1: Identification Parameters for 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine
The hydrochloride salt form has a different set of identifiers:
Table 2: Identification Parameters for [2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1185301-34-1 |
| Standard InChI | InChI=1S/C11H13N3O.ClH/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |
| Standard InChIKey | UVYVJDKFSASXID-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NOC(=N2)CCN.Cl |
| PubChem Compound ID | 46737068 |
Physical and Chemical Properties
The physical and chemical properties of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine contribute to its behavior in various environments and interactions. Based on available data, the compound's properties include the predicted collision cross-section values, which are important for mass spectrometry analysis and identification.
Table 3: Predicted Collision Cross Section for Various Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 204.11315 | 144.6 |
| [M+Na]+ | 226.09509 | 157.4 |
| [M+NH4]+ | 221.13969 | 152.3 |
| [M+K]+ | 242.06903 | 152.8 |
| [M-H]- | 202.09859 | 149.0 |
| [M+Na-2H]- | 224.08054 | 152.3 |
| [M]+ | 203.10532 | 147.5 |
| [M]- | 203.10642 | 147.5 |
These collision cross-section values provide insights into the three-dimensional structure and potential interactions of the molecule in different ionization states .
Synthesis and Production
Industrial Production Methods
The optimization of reaction conditions, purification processes, and quality control measures are critical aspects of industrial production that would need to be carefully developed for commercial-scale manufacturing of this compound.
Biochemical Properties and Research Applications
Pharmacological Properties
Compounds belonging to the 1,2,4-oxadiazole class, such as 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine, are known for their diverse pharmacological properties. The structural features of these compounds enable them to interact with various biological targets, potentially modulating enzyme activity and receptor binding.
The 1,2,4-oxadiazole scaffold is commonly found in compounds with antiviral, anticancer, anti-inflammatory, and other biological activities. While specific pharmacological data for 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is limited in the current literature, the presence of both the oxadiazole ring and the ethylamine moiety suggests potential for bioactivity across multiple therapeutic areas.
Current Research Findings
The compound 2-[5-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indol-3-yl]ethanamine, which contains the 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl moiety, has been identified and characterized in research databases, suggesting potential research interest in derivatives containing this structural component .
Related Compounds and Derivatives
Several related compounds and derivatives of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine have been reported in the literature, indicating broader research interest in this chemical class. One notable example is 2-[5-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indol-3-yl]ethanamine, which incorporates the target compound's structure as part of a more complex molecule with an indole component .
This related compound has a molecular formula of C21H22N4O and a molecular weight of 346.4 g/mol, demonstrating how the base structure of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine can be elaborated to create compounds with potentially different biological activities and applications .
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